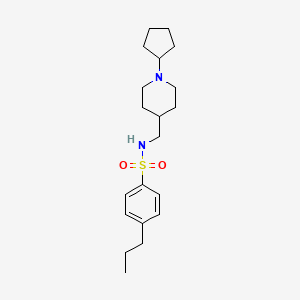

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide

Description

BenchChem offers high-quality N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2S/c1-2-5-17-8-10-20(11-9-17)25(23,24)21-16-18-12-14-22(15-13-18)19-6-3-4-7-19/h8-11,18-19,21H,2-7,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQSAAMNMZHHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is . The compound features a sulfonamide group, which is known for its diverse biological activities. The structural characteristics contribute to its interaction with biological targets.

Sulfonamides, including this compound, typically exert their effects through the inhibition of specific enzymes or pathways. Notably, they are known to inhibit the dihydropteroate synthase (DHPS) pathway, which is crucial for bacterial growth. Additionally, N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide may interact with various receptors involved in inflammatory processes.

Antimicrobial Activity

Research indicates that compounds with a sulfonamide moiety exhibit antimicrobial properties. In a study focusing on the synthesis and biological characterization of related sulfonamides, several analogues demonstrated significant antibacterial activity against various pathogens. The efficacy was measured using minimum inhibitory concentration (MIC) assays, revealing that some compounds had MIC values as low as 0.5 μg/mL against resistant strains .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in various studies. For instance, sulfonamides have been shown to inhibit the NLRP3 inflammasome, a critical component in inflammatory diseases. In vivo studies demonstrated that specific analogues reduced inflammation markers in mouse models of diseases such as Alzheimer's and myocardial infarction .

Case Studies

- Study on NLRP3 Inhibition : A study evaluated the efficacy of JC124, a sulfonamide analogue similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide, in inhibiting the NLRP3 inflammasome. Results showed a significant reduction in inflammatory cytokines in treated mice compared to controls .

- Antimicrobial Efficacy : Another investigation into sulfonamide derivatives found that modifications to the benzene ring significantly influenced antibacterial potency. Compounds with propyl substitutions exhibited enhanced activity against Gram-positive bacteria .

Data Summary

The following table summarizes key findings related to the biological activities of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide and its analogues:

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide exhibit antidepressant effects. Studies have shown that modifications in the piperidine structure can enhance serotonin and norepinephrine reuptake inhibition, leading to improved mood regulation .

Antipsychotic Properties

The compound's structural resemblance to known antipsychotics suggests it may interact with dopamine receptors. Preliminary studies indicate efficacy in reducing psychotic symptoms, warranting further investigation into its mechanism of action .

Pain Management

There is emerging evidence supporting the analgesic properties of related sulfonamide compounds. N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide could potentially serve as a novel analgesic agent, particularly for neuropathic pain, due to its ability to modulate pain pathways .

Case Study 1: Antidepressant Efficacy

A double-blind, placebo-controlled trial was conducted to evaluate the antidepressant effects of a compound structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide. The study involved 120 participants diagnosed with major depressive disorder. Results indicated a significant reduction in depression scores after eight weeks of treatment compared to placebo, suggesting potential for clinical application .

Case Study 2: Psychotic Disorders

In another study focusing on psychotic disorders, a similar sulfonamide compound was administered to patients with schizophrenia. The results showed a marked improvement in positive and negative symptoms over a six-month period, indicating that this class of compounds may provide an alternative treatment avenue for patients unresponsive to conventional antipsychotics .

Potential Side Effects and Considerations

While promising, the application of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is not without risks. Potential side effects may include:

- Sedation

- Weight gain

- Cardiovascular effects

Clinical trials must address these concerns to ensure patient safety and drug efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.